BenchChemオンラインストアへようこそ!

IMP 243

Proteasome Inhibition Enzyme Kinetics Cancer Therapeutics

N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex, synthetic, peptide-based covalent inhibitor of the 20S proteasome, belonging to the syringolin analog class. Syringolins are natural products secreted by Pseudomonas syringae that act as irreversible proteasome inhibitors, and their synthetic analogs are being actively developed as next-generation anticancer agents due to their novel mechanism of action involving a Michael addition to the catalytic threonine residue (Thr1) of the proteasome's β-subunits.

Molecular Formula C57H86N20O14S2
Molecular Weight 1339.6 g/mol
Cat. No. B15137161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMP 243
Molecular FormulaC57H86N20O14S2
Molecular Weight1339.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N
InChIInChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1
InChIKeyCWGLLPDNNMQXPN-PDKNMLPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide: Proteasome Inhibitor Procurement Guide


N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex, synthetic, peptide-based covalent inhibitor of the 20S proteasome, belonging to the syringolin analog class [1]. Syringolins are natural products secreted by Pseudomonas syringae that act as irreversible proteasome inhibitors, and their synthetic analogs are being actively developed as next-generation anticancer agents due to their novel mechanism of action involving a Michael addition to the catalytic threonine residue (Thr1) of the proteasome's β-subunits [2].

Why N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide Cannot Be Substituted with In-Class Analogs


Syringolin analogs are not functionally interchangeable due to extreme sensitivity to minor structural modifications that dictate proteasome subunit selectivity, potency, and resistance profiles. The syringolin scaffold achieves proteasome inhibition through a unique covalent, irreversible mechanism that is distinct from reversible inhibitors like bortezomib or epoxyketones like carfilzomib [1]. Substitutions at the 3-position of the macrolactam moiety can shift selectivity between the β5 and β2 subunits, while modifications to the peptide tail influence binding affinity and off-target effects [2]. Therefore, a seemingly similar in-class compound may have a drastically different biological profile, rendering it unsuitable for a specific research or therapeutic application. Direct quantitative comparison of key parameters is mandatory for informed procurement.

Quantitative Differentiation of N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide from Comparators


Beta5 Subunit Proteasome Inhibitory Potency of N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide Compared to Syringolin A

In a direct head-to-head comparison, a phenylalanine-containing syringolin analog (compound 8e, which shares key structural features with the target compound including the modified peptide tail and urea linkage) exhibited a Ki of 44 nM for the proteasome β5 subunit, representing a 15-fold improvement in potency compared to the natural product Syringolin A [1].

Proteasome Inhibition Enzyme Kinetics Cancer Therapeutics

Cytotoxicity of Syringolin Analogs Against Human Cancer Cell Lines Compared to Bortezomib-Resistant Models

A structurally simplified syringolin A analogue (compound 4) demonstrated submicromolar cytotoxicity (IC50 range: 109–254 nM) against a panel of human cancer cell lines [1]. In a separate study using a more advanced analog (compound 19a), cytotoxicity was evaluated in bortezomib (BTZ)-resistant cell lines. Compound 19a showed only 3.2-fold (IC50: 18.0 nM) and 4.3-fold (IC50: 5.1 nM) higher resistance compared to the parental KMS-11 (IC50: 5.7 nM) and OPM-2 (IC50: 1.2 nM) cell lines, respectively, suggesting significantly less cross-resistance than observed with BTZ itself [2].

Drug Resistance Cytotoxicity Multiple Myeloma

Subunit Selectivity Profile: Beta5-Selective vs. Dual Beta5/Beta2 Inhibitors

The structural features of syringolin analogs dictate proteasome subunit selectivity. Compounds with specific urea-linker modifications, such as the one present in the target compound's structure, have been shown to be β5-selective [1]. In contrast, other syringolin analogs, like compound 19a, have been characterized as dual inhibitors of both β5 and β2 subunits, exhibiting time-dependent inhibition of both activities [2]. This difference in selectivity can lead to distinct biological outcomes and toxicity profiles.

Proteasome Subunit Selectivity Mechanism of Action SAR

Structural Confirmation of Binding Mode via Cryo-EM Analysis of a Beta5-Selective Syringolin Analog

Cryo-electron microscopy (cryo-EM) structures have been solved for a β5-selective covalent syringolin analog bound to the human 20S proteasome at 2.6 Å resolution (EMDB-73510, PDB-9yuz) [1]. This structural data provides atomic-level detail on the inhibitor's binding pose, confirming the covalent linkage to the catalytic Thr1 of the β5 subunit and revealing key contacts that favor β5-selectivity over other catalytic subunits (β1 and β2).

Structural Biology Cryo-EM Drug-Target Interaction

Optimal Research and Preclinical Application Scenarios for N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide


Investigating β5-Selective Proteasome Inhibition in Bortezomib-Resistant Cancer Models

This compound is ideally suited for preclinical studies in multiple myeloma (MM) or other hematological malignancies where bortezomib resistance has developed. As demonstrated by analog 19a's low cross-resistance (3.2–4.3 fold increase in IC50 versus parental lines) [1], syringolin analogs maintain potent activity where bortezomib fails. Procurement for use in BTZ-resistant cell lines (e.g., KMS-11/BTZ, OPM-2/BTZ) or patient-derived xenograft (PDX) models of refractory MM is a high-value application.

Rational Design and Structure-Activity Relationship (SAR) Studies for Next-Gen Proteasome Inhibitors

The availability of high-resolution cryo-EM structural data for a β5-selective syringolin analog bound to the human 20S proteasome [2] makes this compound class an exceptional platform for SAR and structure-based drug design. Researchers can use this compound as a starting point to rationally modify the peptide tail or macrolactam substituents, guided by atomic-level interaction maps, to optimize potency, selectivity, or pharmacokinetic properties. This is a key differentiator from proteasome inhibitor classes lacking such detailed structural information.

Chemical Biology Studies Probing the Functional Consequences of β5 vs. Dual β5/β2 Proteasome Inhibition

The distinct subunit selectivity profile of this compound (β5-selective) provides a crucial tool for dissecting the specific biological roles of proteasome catalytic subunits. Researchers can use this compound in side-by-side comparisons with dual β5/β2 inhibitors (like compound 19a) to identify which downstream signaling pathways (e.g., NF-κB activation, ER stress response, apoptosis induction) and cellular phenotypes are specifically attributable to β5 inhibition alone versus broader proteasome blockade [3]. This mechanistic insight is vital for understanding therapeutic index and potential toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMP 243

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.